4-Chloro-2-nitrophenylurea

Description

Properties

IUPAC Name |

(4-chloro-2-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O3/c8-4-1-2-5(10-7(9)12)6(3-4)11(13)14/h1-3H,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXHCXUVZSLKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992026 | |

| Record name | N-(4-Chloro-2-nitrophenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7153-86-8 | |

| Record name | N-(4-Chloro-2-nitrophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7153-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chloro-2-nitrophenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, (4-chloro-2-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitrophenylurea can be synthesized through the reaction of 4-chloro-2-nitroaniline with phosgene. The reaction typically involves the following steps:

- Dissolve 4-chloro-2-nitroaniline in an appropriate solvent, such as dichloromethane.

- Add phosgene to the solution under controlled conditions, maintaining a low temperature to prevent decomposition.

- Stir the reaction mixture for a specified period, usually several hours, to ensure complete reaction.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nitrophenylurea undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products:

Reduction: 4-Chloro-2-aminophenylurea.

Substitution: Various substituted phenylureas depending on the nucleophile used.

Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

4-Chloro-2-nitrophenylurea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive phenylurea derivatives.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitrophenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and urea moiety also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Chloro-2-nitrophenylurea

- Molecular Formula : C₇H₆ClN₃O₃

- CAS Registry Number : 7149-42-0

- Molecular Weight : 215.59 g/mol

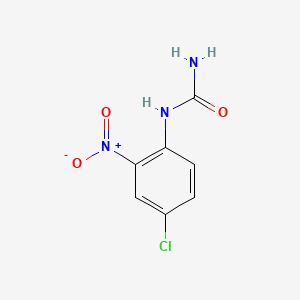

Structural Features :

The compound consists of a phenyl ring substituted with a chlorine atom at the para-position (C4) and a nitro group at the ortho-position (C2). A urea functional group (-NH-C(O)-NH₂) is attached to the aromatic ring, distinguishing it from simpler nitro-chloroaromatic derivatives.

The urea group may enhance hydrogen-bonding interactions, influencing biological activity or material properties .

Comparison with Similar Compounds

2.1. Structural Analogs with Nitro and Chloro Substituents

The following table summarizes key differences and similarities with related compounds:

2.2. Key Structural and Functional Differences

- Substituent Positions: this compound and 4-chloro-2-nitrophenol share identical substitution patterns (Cl at C4, NO₂ at C2). However, the urea group in the former replaces the hydroxyl group in the latter, altering polarity and hydrogen-bonding capacity . 2-Chloro-4-nitrophenol reverses substituent positions (Cl at C2, NO₂ at C4), affecting acidity and reactivity .

Functional Groups :

- Sulfonyl chloride () and acetic acid () derivatives exhibit distinct reactivities. Sulfonyl chlorides are electrophilic, enabling nucleophilic substitutions, while carboxylic acids participate in condensation or salt formation .

- Clonitralid () incorporates a benzamide moiety, broadening its biological activity compared to simpler nitro-chloroaromatics .

2.3. Physicochemical Properties

- Melting Points: 4-Chloro-2-nitrophenol: 88–89°C . 2-Chloro-4-nitrophenol: 85–87°C . The urea derivative likely has a higher melting point due to intermolecular hydrogen bonding, though direct data is unavailable.

- Solubility: Nitrophenols (e.g., 4-chloro-2-nitrophenol) are sparingly soluble in water but soluble in polar organic solvents . Sulfonyl chlorides (e.g., ) are typically hydrophobic and reactive toward nucleophiles like amines .

Biological Activity

4-Chloro-2-nitrophenylurea (C7H6ClN3O3) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its anticancer properties, antibacterial effects, and potential as an inhibitor in various biological pathways.

Chemical Structure and Properties

This compound features a chloro and nitro substituent on the phenyl ring, which contributes to its biological activity. The compound can be synthesized through various methods, often yielding products with significant purity and efficiency. Its molecular structure is depicted below:

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit promising anticancer activity across multiple cancer cell lines. The National Cancer Institute (NCI) protocol was employed to evaluate the cytotoxic effects of these compounds.

Case Studies

- Compound Efficacy : In one study, several derivatives of this compound were tested against nine different cancer cell lines. Notably, one derivative exhibited a percentage growth inhibition (PGI) of 65.12% against SNB-19 cells and 55.61% against NCI-H460 cells at a concentration of 10 µM .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that substitutions on the phenyl ring significantly influenced anticancer efficacy. For instance, compounds with a 3,4,5-trimethoxy substitution showed superior activity compared to others .

| Compound | Cancer Cell Line | PGI (%) |

|---|---|---|

| 6h | SNB-19 | 65.12 |

| 6h | NCI-H460 | 55.61 |

| 6d | MCF7 | 24.79 |

| 6f | UACC-62 | 21.25 |

Antibacterial Activity

In addition to anticancer properties, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Findings

- Minimum Inhibitory Concentration (MIC) : One derivative demonstrated an MIC of 8 µg/mL against tested bacterial strains, with a zone of inhibition ranging from 17.0 ± 0.40 mm at a concentration of 200 µg/mL .

- Comparative Analysis : When compared to ciprofloxacin, a standard antibiotic, the derivatives exhibited comparable antibacterial properties, indicating potential for therapeutic applications in treating bacterial infections.

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies have suggested that it binds effectively to critical sites within target proteins such as tubulin and IMPDH (Inosine Monophosphate Dehydrogenase), which are pivotal in cancer cell proliferation and pathogen survival .

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial for potential therapeutic applications. Preliminary toxicity evaluations indicate that certain derivatives maintain a favorable safety profile; however, further studies are necessary to fully understand their pharmacokinetics and toxicity in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.